

Application Notes and Protocols for the Laboratory Synthesis of Diamidafos

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of **Diamidafos** (phenyl N,N'-dimethylphosphorodiamidate), a nematicide. The synthesis is presented as a two-step process commencing with the formation of the precursor, phenyl phosphorodiamidate, followed by its N,N'-dimethylation to yield the final product. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Diamidafos, also known by its trade names Nellite and Dowco 169, is an organophosphate compound classified as a nematicide, used to control nematode infestations in agricultural settings. Its chemical structure is phenyl N,N'-dimethylphosphorodiamidate. The synthesis of **Diamidafos** in a laboratory setting can be approached through a multi-step process involving the formation of a phosphorodiamidate backbone followed by specific alkylation. This protocol outlines a feasible synthetic route based on established principles of phosphoramidate chemistry.

Data Presentation



Parameter	Value	Reference
Precursor: Phenyl Phosphorodiamidate		
Molecular Formula	C6H9N2O2P	[1]
Molar Mass	172.12 g/mol	[1]
Appearance	White solid	[1]
Melting Point	185 °C	[1]
Final Product: Diamidafos		
Molecular Formula	C ₈ H ₁₃ N ₂ O ₂ P	_
Molar Mass	200.17 g/mol	_
Appearance	Solid	_
Melting Point	103.5 °C	

Experimental Protocols Step 1: Synthesis of Phenyl Phosphorodiamidate

This initial step involves the reaction of a phenyl phosphorodichloridate with ammonia to form the diamide. Phenyl phosphorodiamidate is a known derivative of phosphoryl chloride.[1]

Materials:

- · Phenyl phosphorodichloridate
- Anhydrous ammonia (gas or solution in a suitable solvent like dioxane)
- Anhydrous diethyl ether or other suitable aprotic solvent
- · Ice bath
- Standard glassware for inert atmosphere reactions



Procedure:

- In a three-necked flask equipped with a stirrer, a gas inlet, and a drying tube, dissolve phenyl phosphorodichloridate in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly bubble anhydrous ammonia gas through the stirred solution or add a solution of ammonia in an anhydrous solvent dropwise. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
- The formation of a white precipitate (ammonium chloride) will be observed.
- Filter the reaction mixture to remove the ammonium chloride precipitate.
- Wash the precipitate with a small amount of cold, anhydrous diethyl ether.
- Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain crude phenyl phosphorodiamidate.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane).

Step 2: N,N'-Dimethylation of Phenyl Phosphorodiamidate to Yield Diamidafos

This step involves the selective methylation of the nitrogen atoms of the phosphorodiamidate.

Materials:

- Phenyl phosphorodiamidate (from Step 1)
- A suitable base (e.g., sodium hydride, potassium carbonate)
- A methylating agent (e.g., methyl iodide, dimethyl sulfate)



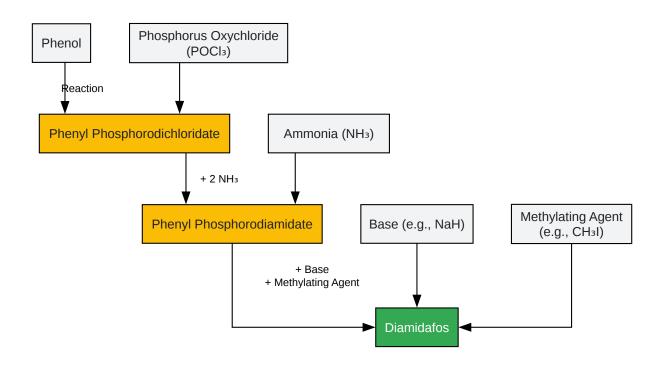
- Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
- Standard glassware for inert atmosphere reactions

Procedure:

- In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend phenyl phosphorodiamidate in anhydrous DMF.
- Add a suitable base (e.g., two equivalents of sodium hydride) portion-wise at 0 °C. Stir the
 mixture until the evolution of hydrogen gas ceases, indicating the formation of the dianion.
- Slowly add at least two equivalents of the methylating agent (e.g., methyl iodide) dropwise,
 maintaining the temperature at 0 °C.
- After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude **Diamidafos** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Mandatory Visualization





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Caption: Synthetic workflow for **Diamidafos**.

Signaling Pathways and Logical Relationships

The synthesis of **Diamidafos** follows a logical progression from simple, commercially available starting materials to the final, more complex target molecule. The key transformations involve the formation of P-N bonds and subsequent N-alkylation.

Caption: Logical steps in **Diamidafos** synthesis.

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References







- 1. Phenyl phosphorodiamidate Wikipedia [en.wikipedia.org]
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